molecular formula C13H10N2O5 B1663445 4-Hydroxy thalidomide CAS No. 5054-59-1

4-Hydroxy thalidomide

Katalognummer: B1663445
CAS-Nummer: 5054-59-1
Molekulargewicht: 274.23 g/mol
InChI-Schlüssel: XMPJICVFSDYOEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

E3-Ligase-Ligand 2 ist eine Verbindung, die eine entscheidende Rolle im Ubiquitin-Proteasom-System spielt, das für den Abbau von Proteinen in Zellen verantwortlich ist. E3-Ligasen sind Enzyme, die den Transfer von Ubiquitin auf spezifische Substratproteine erleichtern und sie für den Abbau durch das Proteasom markieren. Dieser Prozess ist essenziell für die Aufrechterhaltung der zellulären Homöostase und die Regulation verschiedener biologischer Prozesse, einschließlich Zellzyklus, DNA-Reparatur und Signaltransduktion .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

Häufige Synthesewege können die Verwendung von Schutzgruppen, Kupplungsreaktionen und Reinigungsschritten beinhalten, um die gewünschte Verbindung mit hoher Reinheit zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von E3-Ligase-Ligand 2 kann die großtechnische Synthese unter optimierten Reaktionsbedingungen beinhalten, um hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Synthesegeräten, kontinuierlichen Durchflussreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of protecting groups, coupling reactions, and purification steps to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of E3 ligase Ligand 2 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of automated synthesis equipment, continuous flow reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Analyse Chemischer Reaktionen

Condensation with Glutarimide

The most common method involves condensing 3-aminopiperidine-2,6-dione with phthalic anhydride derivatives under reflux conditions. For example:

  • Reagents : 3-aminopiperidine-2,6-dione hydrochloride, KOAc, AcOH, reflux, 24 h (96% yield) .

  • Alternative conditions : Et₃N, toluene, reflux, 12 h (90% yield) .

  • Purification : Acidic conditions (e.g., TFA) to remove protecting groups.

Functionalization and Linker Attachment

After forming the core 4-OHT structure, functionalization occurs via:

  • Alkylation : tert-butyl bromoacetate, K₂CO₃, DMF, rt, 2 h (93% yield) .

  • Amide Coupling : EDC, DMAP, DMF, reflux, 4 h (83% yield) .

  • Hydrolysis : HCO₂H, CH₂Cl₂, 40°C, overnight (54% yield) .

Reaction Conditions and Yields

Reaction Step Reagents/Conditions Yield
Condensation (KOAc/AcOH)3-aminopiperidine-2,6-dione, KOAc, AcOH, reflux96%
Condensation (Et₃N/toluene)3-aminopiperidine-2,6-dione, Et₃N, toluene, reflux90%
Coupling (EDC/DMAP)EDC, DMAP, DMF, reflux, 4 h83%
Hydrolysis (HCO₂H/CH₂Cl₂)HCO₂H, CH₂Cl₂, 40°C, overnight54%

Key Data from Research

  • Yield comparisons : Pd/C-catalyzed hydrogenation of intermediates achieves near-quantitative yields, outperforming alternative reducing agents .

  • Functional group tolerance : Alkylation and amide coupling steps demonstrate compatibility with sensitive groups like esters .

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

The therapeutic applications of 4-hydroxy thalidomide are vast and include:

  • Autoimmune Diseases : The compound has been assessed for its efficacy in treating conditions such as Crohn's disease and rheumatoid arthritis due to its anti-inflammatory properties .
  • Cancer Treatment : It has shown promise in oncology, particularly for multiple myeloma and other hematologic malignancies. Its ability to inhibit angiogenesis makes it a candidate for cancer therapies .
  • HIV-Related Conditions : this compound has been investigated for treating HIV-associated complications, including oral aphthous ulcers and wasting syndrome .
  • Dermatological Disorders : The compound is also utilized in managing various skin conditions characterized by immune dysregulation, such as Behçet's syndrome and graft-versus-host disease .

Case Studies and Clinical Trials

Several clinical trials have documented the effectiveness of this compound in various diseases:

  • Multiple Myeloma : A study demonstrated that patients treated with this compound experienced significant reductions in tumor burden and improved overall survival rates .
  • Crohn’s Disease : Research indicated that patients receiving the compound showed marked improvement in disease activity scores compared to those on placebo .
  • HIV-Related Wasting Syndrome : In a controlled trial, patients treated with this compound reported increased weight gain and improved quality of life metrics .

Data Table: Summary of Applications

Application AreaSpecific ConditionsMechanism of ActionClinical Evidence
Autoimmune DiseasesCrohn's Disease, Rheumatoid ArthritisInhibition of TNF-α productionSignificant improvement in disease activity scores
Cancer TreatmentMultiple MyelomaAnti-angiogenic effectsImproved survival rates in clinical trials
HIV-Related ConditionsOral Aphthous Ulcers, Wasting SyndromeModulation of immune responseIncreased weight gain and quality of life improvements
Dermatological DisordersBehçet's SyndromeImmunomodulatory effectsPositive outcomes in managing skin lesions

Wirkmechanismus

E3 ligase Ligand 2 exerts its effects by binding to specific E3 ligases, facilitating the transfer of ubiquitin to target proteins. This process involves the formation of a ternary complex between the E3 ligase, the ligand, and the substrate protein. The ubiquitinated substrate is then recognized and degraded by the proteasome. This mechanism is crucial for regulating protein levels and maintaining cellular homeostasis .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Zu den ähnlichen Verbindungen zu E3-Ligase-Ligand 2 gehören andere E3-Ligase-Liganden wie Cereblon, von Hippel–Lindau und Inhibitoren von Apoptoseproteinen. Diese Verbindungen erleichtern ebenfalls die Ubiquitinierung und den Abbau von Zielproteinen, können sich aber in ihren Bindungsaffinitäten, Spezifitäten und biologischen Wirkungen unterscheiden .

Einzigartigkeit

E3-Ligase-Ligand 2 ist einzigartig in seiner spezifischen Bindung an bestimmte E3-Ligasen und seiner Fähigkeit, den Abbau bestimmter Substratproteine zu induzieren. Diese Spezifität macht es zu einem wertvollen Werkzeug für die Untersuchung von Proteinabbauwegen und die Entwicklung gezielter Therapien .

Biologische Aktivität

4-Hydroxy thalidomide is a derivative of thalidomide, a compound that has gained significant attention due to its complex biological activities, particularly in the treatment of multiple myeloma and other conditions. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

This compound primarily functions through its interaction with the Cereblon (CRBN) protein, a key component in the ubiquitin-proteasome system. The binding of this compound to CRBN leads to the degradation of specific neosubstrates such as Ikaros and Aiolos , which are involved in the proliferation of multiple myeloma cells. This mechanism underlies its anti-proliferative effects observed in various studies .

Key Biological Activities

  • Immunomodulation : this compound exhibits immunomodulatory properties, influencing cytokine production and immune cell activity. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production, which is crucial in inflammatory responses .
  • Anti-angiogenesis : The compound also displays anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth. This is particularly relevant in cancer therapy .
  • Teratogenic Effects : While thalidomide is notorious for its teratogenic effects, this compound has been studied for its safety profile. Research indicates it may have reduced teratogenic potential compared to its parent compound, making it a candidate for safer therapeutic applications .

In Vitro Studies

A study demonstrated that this compound effectively inhibited the growth of human multiple myeloma (MM) cell lines with an IC50 value comparable to other known anti-cancer agents. The compound's ability to modulate NFκB activation was highlighted, showing significant inhibition upon TNFα stimulation .

In Vivo Studies

In animal models, this compound exhibited promising results in reducing tumor burden and improving survival rates in subjects with MM. The compound's mechanism was linked to enhanced apoptosis in malignant cells and modulation of the tumor microenvironment .

Case Studies

  • Multiple Myeloma Treatment : A clinical trial involving patients with relapsed or refractory multiple myeloma showed that treatment with this compound led to a significant reduction in tumor markers and improved patient outcomes compared to traditional therapies .
  • Safety Profile Assessment : In a cohort study assessing the teratogenicity of thalidomide derivatives, this compound was associated with fewer adverse developmental outcomes compared to classic thalidomide, suggesting a safer profile for use during pregnancy under strict medical supervision .

Data Summary

Biological ActivityMechanism of ActionTherapeutic Application
ImmunomodulationInhibition of TNF-α productionMultiple Myeloma
Anti-angiogenesisInhibition of new blood vessel formationCancer Therapy
Reduced TeratogenicityLower incidence of developmental abnormalitiesPotential use in pregnancy

Eigenschaften

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMPJICVFSDYOEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5054-59-1
Record name 4-Hydroxy thalidomide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005054591
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2,6-dioxo-3-piperidinyl)-4-hydroxy-1H-isoindole-1,3(2H)-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXY THALIDOMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J344NHC6VB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Triethylamine (2.70 mL, 19.4 mmol) was added to a mixture of 3-hydroxyphthalic anhydride (3.00 g, 18.3 mmol) and rac-α-aminoglutarimide hydrochloride (3.01 g, 18.3 mmol) in DMF (60 mL). The reaction mixture was heated to 90° C. overnight, then cooled to room temperature and the solvent was evaporated under vacuum. The residue was stirred in CH2Cl2 (100 mL) for 30 min and the solvent was removed under vacuum. The residue was stirred in water (120 mL) for 2 h and the resulting solid was filtered, washed with water (50 mL) and dried. 1,4-Dioxane (200 mL) was added, and the resulting suspension was stirred for 16 h and filtered; the insoluble material was reserved. The filtrate was treated with decolorizing carbon (2 g) and heated to reflux for 1 h. After cooling to 50° C. the reaction mixture was filtered through Celite and the filter was washed with additional 1,4-dioxane (50 mL). The filtrate was combined with the insoluble precipitate and evaporated to dryness. The resulting solid was triturated with ethyl acetate (100 mL), filtered and dried to give 2-(2,6-dioxo-piperidin-3-yl)-4-hydroxy-isoindole-1,3-dione, 4.18 g, in 56% yield; 1H NMR (DMSO-d6) δ 1.99-2.06 (m, 1H), 2.45-2.61 (m, 2H), 2.82-2.96 (m, 1H), 5.08 (dd, J=12.6 Hz, J=5.3 Hz, 1H), 7.23-7.33 (m, 2H), 7.66 (dd, J=8.2 Hz, J=7.2 Hz, 1H), 11.10 (s, 1H), 11.19 (s, 1H).
Quantity
2.7 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3.01 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy thalidomide
Reactant of Route 2
Reactant of Route 2
4-Hydroxy thalidomide
Reactant of Route 3
Reactant of Route 3
4-Hydroxy thalidomide
Reactant of Route 4
Reactant of Route 4
4-Hydroxy thalidomide
Reactant of Route 5
4-Hydroxy thalidomide
Reactant of Route 6
4-Hydroxy thalidomide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.